3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE
Overview
Description
3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE is a complex organic compound that features a phthalazinone core linked to a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the 4-Methylphenyl Group: This step involves the use of Friedel-Crafts acylation to attach the 4-methylphenyl group to the phthalazinone core.
Attachment of the Trifluoromethoxyphenyl Group: This is typically done through a nucleophilic substitution reaction, where the trifluoromethoxyphenyl group is introduced using a suitable halide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: The compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3/c1-16-6-8-17(9-7-16)23-20-4-2-3-5-21(20)24(33)31(30-23)15-14-22(32)29-18-10-12-19(13-11-18)34-25(26,27)28/h2-13H,14-15H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXKWLOCMOXFNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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